Cedrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

- Anti-proliferative effects: Cedrol exhibits anti-proliferative properties by inducing cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including leukemia, colon cancer, and lung cancer [, , ]. These studies suggest that cedrol may disrupt the uncontrolled growth of cancer cells.

- Mechanism of action: Cedrol's anti-cancer effects are believed to be mediated through various mechanisms, including:

- Downregulation of cell cycle proteins: Cedrol downregulates the expression of proteins like cyclin D1 and CDK4, which are crucial for cell cycle progression, leading to cell cycle arrest [].

- Activation of pro-apoptotic pathways: Cedrol activates the intrinsic pathway of apoptosis, which involves the release of mitochondrial proteins and activation of caspases, ultimately leading to cell death [, , ].

- Inhibition of pro-survival pathways: Cedrol inhibits the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and proliferation [].

- In vivo studies: Studies using animal models have shown that cedrol can effectively reduce tumor growth in xenograft models of colorectal cancer [, ]. These findings suggest that cedrol may have therapeutic potential for cancer treatment.

Cedrol in Immunomodulation

Recent research suggests that cedrol may also possess immunomodulatory properties:

- Neutrophil activity: Cedrol can induce intracellular calcium mobilization in human neutrophils, which are immune cells involved in inflammation []. This suggests that cedrol may influence neutrophil function.

- Anti-inflammatory potential: Cedrol's ability to modulate neutrophil activity and its potential anti-proliferative effects raise the possibility of its application in developing anti-inflammatory agents [].

Cedrol is a sesquiterpene alcohol with the molecular formula and a molecular weight of approximately 222.37 g/mol. It is primarily found in the essential oils of coniferous trees, particularly in cedarwood oil from species such as Juniperus (juniper) and Cupressus (cypress). Cedrol contributes significantly to the aroma profile of cedarwood oils, comprising about 15-25% of these oils depending on the species. Its structure includes a complex arrangement of carbon atoms that gives rise to its characteristic woody and leathery scent, making it valuable in perfumery and fragrance formulations .

Cedrol can undergo several chemical transformations:

- Esterification: Cedrol reacts with acetic anhydride to form cedryl acetate, a compound commonly used in fragrances .

- Methylation: This reaction leads to the formation of Cedramber, another aromatic compound .

- Intramolecular Diels–Alder Reaction: This method has been utilized in the total synthesis of cedrol and its related compounds, showcasing its synthetic versatility .

Cedrol exhibits various biological activities:

- Antioxidant and Anti-inflammatory Effects: Studies have shown that cedrol possesses antioxidant properties and can inhibit inflammatory responses, making it a candidate for therapeutic applications .

- Sedative Properties: Research indicates that cedrol may have sedative effects, potentially modulating autonomic nervous activity .

- Insecticidal Activity: Cedrol has been noted for its attractiveness to certain insects, such as mosquitoes, which can be exploited for pest control strategies .

Cedrol is primarily obtained through two methods:

- Extraction from Cedarwood Oils: This natural method involves distilling essential oils from cedarwood, where cedrol is present alongside other compounds.

- Synthetic Approaches: Although less common, synthetic methods include total synthesis via complex organic reactions such as Diels–Alder reactions and Michael additions . These methods allow for the production of cedrol in controlled environments.

Cedrol is utilized in various fields:

- Perfumery: Its woody scent makes it a popular ingredient in fragrances, particularly for masculine and leather notes .

- Cosmetics: Due to its anti-inflammatory properties, cedrol is incorporated into skin care products for its soothing effects .

- Pharmaceuticals: Research into cedrol's biological activities suggests potential applications in treating conditions like asthma and allergies through its anti-anaphylactic effects .

Recent studies have explored cedrol's interaction with biological systems:

- Cedrol has been shown to inhibit mast cell degranulation, which is crucial in allergic reactions. This property indicates its potential use in developing treatments for allergic conditions .

- Investigations into its effects on neurotransmitter metabolism reveal that cedrol may modulate dopamine levels under stress conditions, suggesting implications for mental health treatments .

Cedrol shares structural similarities with several other sesquiterpenes and aromatic compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Cedrene | Found in cedar oil; contributes to aroma | Less polar than cedrol | |

| Cedryl Acetate | Ester derivative of cedrol | Used extensively in perfumery | |

| Polysantol | Similar aroma profile; used as a fragrance | Smells more like sandalwood | |

| Javanol | Related to sandalwood scent | Distinctive sweet note |

Cedrol is unique due to its specific woody aroma and diverse biological activities, distinguishing it from these similar compounds. Its applications in both fragrance and therapeutic domains highlight its versatility compared to others within the same class.

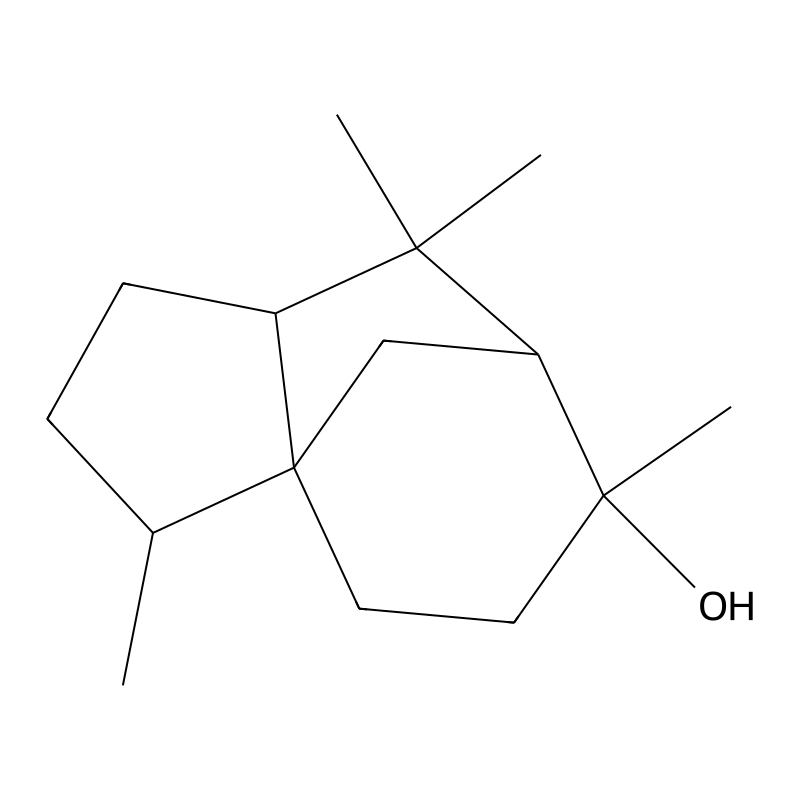

Cedrol, chemically designated as (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol, represents a naturally occurring sesquiterpene alcohol that has captured scientific attention for decades. The compound was first identified and characterized from coniferous essential oils, particularly those derived from cedar species, which led to its nomenclature. Historical documentation traces cedrol's recognition to early studies of cedar wood distillation products, where it was identified as a major constituent comprising approximately 19% of cedarwood oil from Texas and 15.8% of cedarwood oil from Virginia.

The systematic investigation of cedrol gained momentum during the mid-20th century as analytical techniques advanced, enabling more precise identification and quantification of natural products. Early research focused primarily on its occurrence in various plant species and its role as a fragrance component. The compound's unique tricyclic structure and distinctive woody aroma made it particularly valuable for the fragrance industry, establishing its commercial significance alongside its scientific importance.

Recent crystallographic studies have provided unprecedented insights into cedrol's molecular structure. A 2025 investigation determined the crystal structure of (+)-cedrol hemihydrate derived from eastern red cedar (Juniperus virginiana) wood, revealing a novel packing arrangement with two unique cedrol molecules and a single water molecule in the space group P212121. This structural analysis demonstrated hydrogen bonding forming a one-dimensional spiral chain with a right-handed helical configuration, providing crucial information for understanding cedrol's physical properties and potential interactions.

Significance in Natural Product Chemistry

Cedrol occupies a prominent position within the sesquiterpene family, representing the cedrane class of compounds characterized by their tricyclic molecular framework. The compound's molecular formula C15H26O places it among the larger sesquiterpenes, with a molecular weight of 222.37 g/mol. Its classification as a cedrane sesquiterpenoid reflects its structural foundation based on the cedrane skeleton, featuring a 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene moiety.

The natural distribution of cedrol extends beyond its traditional association with coniferous species. Contemporary research has identified cedrol in diverse plant families, including its presence in Origanum onites, a plant related to oregano. This broader distribution pattern suggests evolutionary conservation of the biosynthetic pathways responsible for cedrol production and highlights its potential ecological functions across different plant lineages.

Cedrol's chemical properties contribute significantly to its utility in natural product chemistry. The compound exhibits practically insoluble behavior in water while demonstrating solubility in organic solvents such as dimethyl sulfoxide at concentrations of 10 mg/ml. Its melting point ranges from 55-59°C, with a boiling point of 273°C, characteristics that facilitate its isolation and purification from natural sources. The compound displays optical activity with [α]20/D +10.5±1°, confirming its chiral nature and stereochemical significance.

Research Importance and Contemporary Focus

Contemporary research on cedrol has expanded dramatically beyond its traditional applications in fragrance and flavor industries. The compound has emerged as a subject of intense investigation due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. These discoveries have positioned cedrol at the forefront of natural product drug discovery efforts, with researchers exploring its potential therapeutic applications across multiple disease states.

One of the most significant contemporary research directions involves cedrol's anticancer properties. Studies have demonstrated that cedrol restricts colorectal cancer growth both in vitro and in vivo through induction of cell cycle arrest and apoptosis. Research using HT-29 and CT-26 cell lines revealed IC50 values of 138.91 and 92.46 μM, respectively, indicating substantial antiproliferative activity. The compound's mechanism involves regulation of cell cycle regulators such as CDK4 and cyclin D1, coupled with activation of both extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) apoptotic pathways.

The neurological applications of cedrol have gained considerable attention, particularly its anxiolytic effects. Research conducted on female ICR mice demonstrated that cedrol administration at doses of 1200-1600 mg/kg exhibited anxiolytic activity, as evidenced by behavioral changes in elevated plus maze and light-dark box tests. The compound's mechanism involves modulation of neurotransmitter systems, specifically increasing 5-hydroxytryptamine levels while decreasing dopamine concentrations.

Cedrol's role in mosquito control represents another innovative research avenue. The compound has been identified as the first confirmed oviposition attractant for African malaria vectors, specifically Anopheles gambiae and Anopheles arabiensis. This discovery has opened new possibilities for vector control strategies, with potential applications in "attract and kill" trapping systems that target gravid female mosquitoes before egg laying.

Molecular Composition and Formula

Cedrol possesses the molecular formula C15H26O, indicating its classification as a sesquiterpene alcohol with fifteen carbon atoms, twenty-six hydrogen atoms, and one oxygen atom [1] [2] [4]. The compound exhibits a molecular weight of 222.37 grams per mole, with an exact mass of 222.198365 atomic mass units [2] [5]. The Chemical Abstracts Service registry number for cedrol is 77-53-2, establishing its unique chemical identity [1] [4] [7].

The International Union of Pure and Applied Chemistry systematic name for cedrol is (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol [1] [4]. This nomenclature reflects the complex tricyclic structure and the specific stereochemical configuration of the molecule. The compound contains a tertiary alcohol functional group, with the hydroxyl group positioned at the C-8 carbon within the tricyclic framework [3] [26].

Stereochemical Configuration and Isomers

Cedrol exhibits significant stereochemical complexity, containing five defined stereocenters within its molecular structure [2]. The absolute configuration of cedrol follows the Cahn-Ingold-Prelog notation system, with the complete stereochemical designation being (1S,2R,5S,7R,8R) [1] [31]. This configuration establishes cedrol as the (+)-enantiomer, distinguished by its positive optical rotation properties [6] [23].

The stereochemical framework of cedrol is based on the cedrane skeleton, which represents a tricyclic sesquiterpene architecture [29]. The cedrane core structure consists of a bicyclo[3.2.1]octane ring system fused with an additional cyclopentane ring, creating the characteristic three-dimensional arrangement [36]. This structural motif is fundamental to understanding the relationship between cedrol and other members of the cedrane sesquiterpenoid family.

The compound demonstrates optical activity with a specific rotation value of [α]20/D +9.9° to +10.5° when measured in chloroform at a concentration of 5% [6] [23] [31]. This positive rotation confirms the (R)-configuration at the relevant stereocenters and distinguishes cedrol from potential enantiomeric forms that would exhibit opposite rotational behavior.

Physical Characteristics

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 1814 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1806 of 1814 companies with hazard statement code(s):;

H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

77-53-2

Metabolism Metabolites

Microbial transformation of (+)-cedrol was investigated by using Staphylococcus epidermidis and found that stereospecific hydroxylation of (+)-cedrol occurred at the C-3 position to form (+)-(3S)-3-hydroxycedrol.

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared from cedarwood by fractional distillation followed by recrystallization from sutiable solvents of appropriate solid fractions.